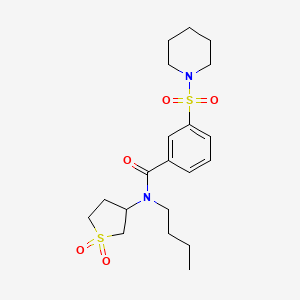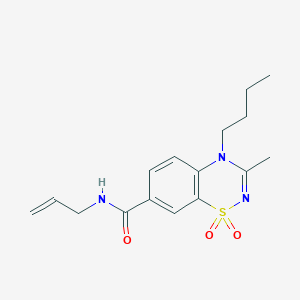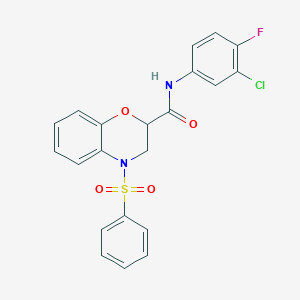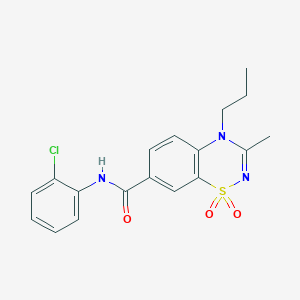
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a morpholine-4-carboxylate moiety attached to the chromen-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution using 4-methoxybenzaldehyde.
Attachment of the Morpholine-4-carboxylate Moiety: The morpholine-4-carboxylate moiety can be attached through a nucleophilic substitution reaction involving morpholine and an appropriate carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:
Diosmetin Derivatives: These compounds share a similar chromen-2-one core and have been studied for their anti-inflammatory and antioxidant properties.
Scutellarein Analogues: These compounds also contain a chromen-2-one core and have shown potential as antiarrhythmic agents.
The uniqueness of this compound lies in its specific structural features and the presence of the morpholine-4-carboxylate moiety, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C22H21NO6 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C22H21NO6/c1-14-18-13-17(28-22(25)23-9-11-27-12-10-23)7-8-19(18)29-21(24)20(14)15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
GPKNYJNCRCDBFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14970966.png)
![3-((3-fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14970969.png)

![N-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)benzamide](/img/structure/B14970982.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B14970993.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B14970994.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B14971004.png)

![(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B14971030.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14971038.png)


